
1H-1,2,3-Triazole-4,5-dicarboxaldehyde, 1-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-1H-1,2,3-triazole-4,5-dicarbaldehyde is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the triazole ring and two aldehyde groups at the 4 and 5 positions of the triazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-1H-1,2,3-triazole-4,5-dicarbaldehyde can be synthesized through a multi-step process. One common method involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This reaction typically involves the use of benzyl azide and propargyl aldehyde as starting materials. The reaction is carried out in the presence of a copper catalyst, such as copper sulfate, and a reducing agent, such as sodium ascorbate, in a suitable solvent like water or ethanol .
Industrial Production Methods: Industrial production of 1-benzyl-1H-1,2,3-triazole-4,5-dicarbaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-1H-1,2,3-triazole-4,5-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Major Products Formed:
Oxidation: 1-Benzyl-1H-1,2,3-triazole-4,5-dicarboxylic acid.
Reduction: 1-Benzyl-1H-1,2,3-triazole-4,5-dimethanol.
Substitution: Various substituted triazole derivatives depending on the substituent introduced.
Scientific Research Applications
1-Benzyl-1H-1,2,3-triazole-4,5-dicarbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1-benzyl-1H-1,2,3-triazole-4,5-dicarbaldehyde involves its interaction with various molecular targets and pathways. The triazole ring can form hydrogen bonds and hydrophobic interactions with amino acid residues in proteins, affecting their function. Additionally, the aldehyde groups can react with nucleophiles, such as amines, to form imines, which can further interact with biological molecules .
Comparison with Similar Compounds
1-Benzyl-1H-1,2,3-triazole-4,5-dicarbaldehyde can be compared with other triazole derivatives, such as:
1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde: Lacks the second aldehyde group, making it less reactive in certain chemical reactions.
1-Benzyl-1H-1,2,3-triazole-5-carbaldehyde: Similar to the above compound but with the aldehyde group at a different position.
1-Benzyl-1H-1,2,3-triazole-4,5-dicarboxylic acid: The oxidized form of 1-benzyl-1H-1,2,3-triazole-4,5-dicarbaldehyde, with carboxylic acid groups instead of aldehydes.
The uniqueness of 1-benzyl-1H-1,2,3-triazole-4,5-dicarbaldehyde lies in its dual aldehyde functionality, which allows for diverse chemical modifications and applications.
Properties
CAS No. |
103532-75-8 |
|---|---|
Molecular Formula |
C11H9N3O2 |
Molecular Weight |
215.21 g/mol |
IUPAC Name |
1-benzyltriazole-4,5-dicarbaldehyde |
InChI |
InChI=1S/C11H9N3O2/c15-7-10-11(8-16)14(13-12-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 |
InChI Key |
AAVUCWJDTFXLPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(N=N2)C=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


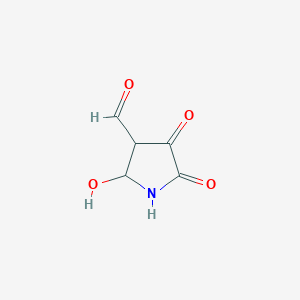
![2-(Difluoromethyl)benzo[d]oxazole-6-acetic acid](/img/structure/B12891225.png)
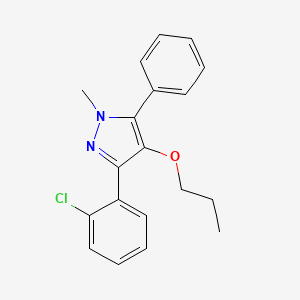
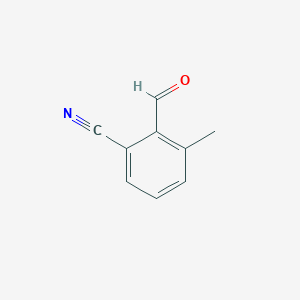

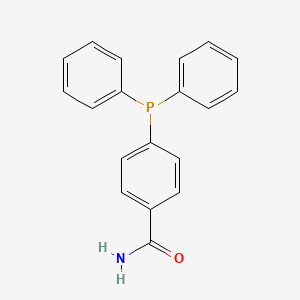

![Platinum, (1,2-cyclohexanediamine-N,N')bis(D-gluconato-O1-, [SP-4-2-(1S-trans)]](/img/structure/B12891260.png)
![4-(2-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B12891279.png)
![2-(Aminomethyl)-4-cyanobenzo[d]oxazole](/img/structure/B12891287.png)

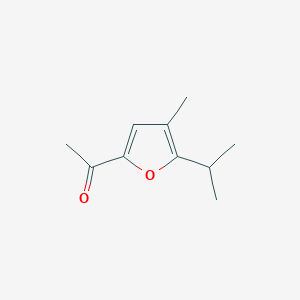

![(E)-1-Phenyl-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine](/img/structure/B12891306.png)
